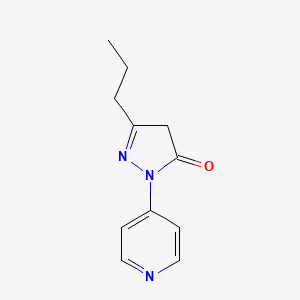
5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of dihydropyrazolones
Substitution: Introduction of different substituents on the pyrazolone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents
Major Products
The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a bioactive compound in drug discovery
Medicine: Investigation of its pharmacological properties for therapeutic use
Industry: Utilization in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydro-3H-pyrazol-3-one: A simpler analog with similar core structure
5-Propyl-2-(4-pyridyl)-3H-pyrazol-3-one: A closely related compound with slight structural differences
Uniqueness
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-2-3-9-8-11(15)14(13-9)10-4-6-12-7-5-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
FDLQYEFFGAELJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














